4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles and pyrazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-(4-ethyl-1,2,4-triazol-3-yl)pyrazole with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The triazole and pyrazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .
Scientific Research Applications
4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(1-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(1-benzyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both triazole and pyrazole rings provides a versatile scaffold for further functionalization and exploration in various fields .
Biological Activity
4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole and pyrazole classes. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C9H13N5S
- Molecular Weight : 213.30 g/mol
- CAS Number : 1001559-22-3
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activities. A study highlighted that compounds with the triazole moiety could inhibit bacterial growth effectively. The specific mechanism often involves interference with bacterial enzyme systems essential for cell wall synthesis and metabolism .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The selectivity index towards cancer cells was notably high, indicating potential as an antitumor agent .
Cell Line | IC50 (µM) |
---|---|
IGR39 (Melanoma) | 15.0 |
MDA-MB-231 (Breast) | 20.5 |
Panc-1 (Pancreatic) | 25.0 |
Anti-inflammatory Effects
Compounds containing the triazole structure have been reported to possess anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:
- A recent study found that derivatives showed a significant reduction in pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
4-Ethyl Triazole Derivative | 21.53 | 3.33 |
Celecoxib | 21.53 | 0.84 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity affecting signaling pathways related to cell proliferation and survival.
- Oxidative Stress Reduction : By reducing oxidative stress markers, it contributes to its protective effects against cellular damage .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on human melanoma cells, revealing a dose-dependent reduction in cell viability through apoptosis induction mechanisms.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups.
Properties
IUPAC Name |
4-ethyl-3-(1-ethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-3-13-6-5-7(12-13)8-10-11-9(15)14(8)4-2/h5-6H,3-4H2,1-2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJPNZXPPWGSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NNC(=S)N2CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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